molecular formula C10H11ClN2 B13305126 7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine

7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B13305126
M. Wt: 194.66 g/mol
InChI Key: YEHWTQFGNUKHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and an isopropyl group at the 2nd position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by chlorination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein-coupled receptors. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 7-Chloro-2-methylimidazo[1,2-a]pyridine
  • 7-Chloro-2-ethylimidazo[1,2-a]pyridine
  • 7-Chloro-2-(tert-butyl)imidazo[1,2-a]pyridine

Comparison: Compared to its analogues, 7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interaction with biological targets. The chlorine atom at the 7th position also plays a crucial role in determining the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

7-chloro-2-propan-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H11ClN2/c1-7(2)9-6-13-4-3-8(11)5-10(13)12-9/h3-7H,1-2H3

InChI Key

YEHWTQFGNUKHJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C=CC(=CC2=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.